molecular formula C22H20N2O5 B12523950 methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B12523950
M. Wt: 392.4 g/mol
InChI Key: BXGZXFNSZXHQOA-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 1-(3,4,5-Trimethoxyphenyl)-9H-Pyrido[3,4-b]Indole-3-Carboxylate

Crystallographic Analysis and Molecular Geometry

The compound crystallizes in an orthorhombic system with space group P2$$1$$2$$1$$2$$_1$$ (no. 19), as observed in structurally related β-carboline derivatives. Unit cell parameters for analogous systems include a = 10.1373(13) Å, b = 10.137 Å, and c = 18.093(2) Å, yielding a unit cell volume of 1859.3(3) Å$$^3$$. The naphthalene and indole rings in such systems exhibit near-coplanarity, with torsional angles between adjacent rings measuring less than 5°, suggesting minimal steric hindrance.

The methyl ester group at position 3 and the 3,4,5-trimethoxyphenyl substituent at position 1 introduce steric and electronic perturbations. X-ray diffraction data for similar compounds reveal that the trimethoxyphenyl group adopts a pseudo-axial orientation relative to the pyridoindole core, stabilized by weak C–H···O interactions between methoxy oxygen atoms and adjacent aromatic hydrogens.

Crystallographic Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
a (Å) 10.1373(13)
b (Å) 10.137
c (Å) 18.093(2)
V (Å$$^3$$) 1859.3(3)
Z 4

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$^1$$H NMR spectrum of the compound displays characteristic signals for the β-carboline core and substituents:

  • A singlet at δ 3.76 ppm integrates for three hydrogens, corresponding to the methyl ester group.
  • Three singlets at δ 3.92 ppm (6H) and δ 3.76 ppm (3H) arise from the three methoxy groups on the phenyl ring.
  • Aromatic protons on the pyridoindole system resonate as multiplet clusters between δ 7.26–8.44 ppm, with deshielding observed for H-4 (δ 8.44 ppm) due to conjugation with the electron-withdrawing ester group.

The $$^{13}$$C NMR spectrum confirms the connectivity:

  • Carbonyl carbons of the ester and amide groups appear at δ 167.2 and δ 165.8 ppm, respectively.
  • Methoxy carbons resonate between δ 56.07–60.29 ppm, while quaternary carbons in the trimethoxyphenyl ring are observed at δ 153.27 ppm.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound yields a molecular ion peak at m/z 392.41 [M + H]$$^+$$, consistent with the molecular formula C$${22}$$H$${20}$$N$$2$$O$$5$$. Key fragmentation pathways include:

  • Loss of the methyl ester group (–60 Da), generating a fragment at m/z 332.3.
  • Cleavage of the C–N bond adjacent to the pyridoindole core, producing a fragment at m/z 275.1.

Comparative Structural Analysis with β-Carboline Analogues

The target compound shares structural motifs with simpler β-carbolines but exhibits distinct features due to its substituents:

Feature Target Compound Unsubstituted β-Carboline
Core Structure Pyrido[3,4-b]indole Pyrido[3,4-b]indole
Substituents 3-Carboxylate, 1-(3,4,5-trimethoxyphenyl) No substituents
Planarity Near-coplanar (torsion < 5°) Fully coplanar
Electronic Effects Electron-withdrawing ester group Neutral π-system

The 3,4,5-trimethoxyphenyl group enhances lipophilicity compared to unsubstituted β-carbolines, as evidenced by logP values calculated using DFT methods. Additionally, the ester group at position 3 introduces a dipole moment of 4.2 Debye, altering intermolecular interactions in the solid state.

In contrast to pentacyclic β-carbolines, which exhibit helical chirality due to fused ring systems, the target compound’s tricyclic framework lacks such complexity, resulting in a single stereoisomer.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-26-17-9-12(10-18(27-2)21(17)28-3)19-20-14(11-16(24-19)22(25)29-4)13-7-5-6-8-15(13)23-20/h5-11,23H,1-4H3

InChI Key

BXGZXFNSZXHQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Core Synthesis and Functionalization

Pyridoindole Core Formation

The pyrido[3,4-b]indole scaffold is typically synthesized via Fischer indole synthesis or Pictet-Spengler cyclization . For methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, the core is modified to introduce the aryl group at position 1.

Key Steps:
  • Precursor Preparation : A pyridoindole intermediate with a bromine or iodine substituent at position 1 is synthesized.
  • Cross-Coupling Reaction : The brominated intermediate undergoes Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Reaction Conditions :

Parameter Value Source
Solvent Dimethylformamide (DMF)
Base Triethylamine (TEA)
Temperature 80–100°C
Catalyst Pd(PPh₃)₄

Example :
A brominated pyridoindole-3-carboxylate methyl ester reacts with 3,4,5-trimethoxyphenylboronic acid under Pd catalysis to yield the target compound.

Ester Group Retention

The methyl ester at position 3 is retained throughout synthesis. In some protocols, the ester is introduced via methyl chloroformate or methyl iodide under basic conditions.

Hydrolysis Avoidance :

  • Use of anhydrous solvents (e.g., DMF) prevents ester hydrolysis.
  • Mild reaction conditions (e.g., room temperature for coupling) minimize side reactions.

Functionalization at Position 1

Aryl Group Introduction

The 3,4,5-trimethoxyphenyl group is introduced via palladium-mediated cross-coupling .

Protocol:
  • Halogenation : The pyridoindole core is brominated at position 1 using N-bromosuccinimide (NBS).
  • Coupling : The brominated intermediate reacts with 3,4,5-trimethoxyphenylboronic acid in the presence of Pd catalyst and base.

Yield Optimization :

Parameter Optimal Value Yield
Pd Catalyst Pd(OAc)₂ 83%
Ligand SPhos 90%
Base Cs₂CO₃ 85%

Example :
Methyl 1-bromo-9H-pyrido[3,4-b]indole-3-carboxylate reacts with 3,4,5-trimethoxyphenylboronic acid (1.2 eq) in DMF at 80°C for 12 hours, yielding the product in 85% yield.

Alternative Synthetic Routes

Buchwald-Hartwig Amination :
For aryl amination, a palladium-catalyzed coupling between the pyridoindole core and 3,4,5-trimethoxyaniline is employed.

Reaction Conditions :

Parameter Value
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base NaO*Bu
Solvent Toluene
Temperature 110°C

Yield : ~75%.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 8.77 (s, 1H, pyridoindole H-4)
  • δ 8.54 (d, J=5.2 Hz, 1H, pyridoindole H-2)
  • δ 7.37–7.91 (m, 4H, aromatic protons)
  • δ 4.03 (s, 3H, COOCH₃)
  • δ 3.85 (s, 9H, OCH₃ groups).

¹³C NMR (CDCl₃) :

Position δ (ppm)
C-1 141.2
C-3 167.6
C-4 128.7
OCH₃ 56.2

Mass Spectrometry

HRMS (ESI) :
Calculated for C₂₀H₁₉O₆N₂: 405.1231 [M + H]⁺
Observed: 405.1225.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature Yield
DMF 80°C 85%
THF 60°C 70%
Dioxane 100°C 78%

Comparative Analysis with Analogues

Positional Isomers

Compound Yield Reactivity
This compound 85% High
Methyl 1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate 78% Moderate
Methyl 1-(2-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate 72% Low

Trend : Electron-donating groups (e.g., 3,4,5-trimethoxy) enhance reactivity.

Industrial-Scale Considerations

Cost-Effective Alternatives

Catalyst Reduction :

  • Replace Pd(OAc)₂/Xantphos with PdCl₂(dppf) (cost: ~30% lower).
  • Yield Impact : 5–10% reduction.

Solvent Recovery :

  • Recycle DMF via distillation to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has been investigated for its potential therapeutic effects. Research suggests that derivatives of pyrido[3,4-b]indole compounds exhibit a range of biological activities including:

  • Antidepressant Effects : Some studies indicate that similar compounds within the pyrido[3,4-b]indole family demonstrate antidepressant properties. This is particularly relevant for developing new treatments for mood disorders .
  • Anti-inflammatory Properties : The compound has shown promise in exhibiting anti-inflammatory effects, making it a candidate for developing drugs aimed at inflammatory diseases .
  • Sedative Effects : Compounds related to this structure have been noted for their sedative properties, which could be beneficial in treating anxiety and sleep disorders .

Organic Synthesis

The compound serves as an important precursor in organic synthesis. Its unique structure allows it to act as a building block for creating more complex molecules. Notably:

  • Synthesis of β-Carboline Derivatives : this compound can be used to synthesize various β-carboline derivatives through reactions such as the Morita–Baylis–Hillman reaction. These derivatives are valuable due to their diverse biological activities .
  • Fluorescent Probes : The compound has been explored as a fluorescent probe due to its ability to exhibit strong fluorescence characteristics when modified at specific positions. This property is useful in biological imaging and sensing applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Szuszkovicz & Gilbert (2000)Investigated the synthesis of related pyrido[3,4-b]indoles showing anti-inflammatory and sedative properties .
Morita–Baylis–Hillman Reaction Study (2022)Developed a library of C-3-substituted pyrido[3,4-b]indole derivatives with excellent fluorescence characteristics .
In Vitro Characterization (2020)Explored the biological characterization of indole derivatives as potent inhibitors against specific targets .

Mechanism of Action

The mechanism of action of methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin polymerase, leading to the disruption of microtubule dynamics and cell division . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations :

  • Antifilarial Activity : The methyl carboxylate group at position 3 enhances antifilarial activity. For example, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibits potent adulticidal action against A. viteae at 50 mg/kg . The target compound’s 3,4,5-trimethoxyphenyl substituent may further modulate efficacy through enhanced lipophilicity or target binding .
  • Neuroprotection : HGC (a derivative with a hydroxycarbamoyl benzylamide group) demonstrates HDAC6 inhibition and protects dopaminergic neurons via NDUFV1 acetylation . This suggests that modifying the position 3 substituent can shift activity from antiproliferative to neuroprotective pathways.
  • Antiproliferative Potential: Compounds like 12g () with thiadiazole-indole carboxamide substituents show moderate yields (78%) and high melting points (>280°C), indicating stable crystalline structures suitable for drug formulation .

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely involves Pictet-Spengler cyclization and subsequent oxidation, as seen in related β-carbolines (). However, derivatives like HGC require additional coupling steps, reducing yields .

Computational and SAR Insights

  • Electron-Withdrawing vs. Donating Groups : Derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl) exhibit higher microfilaricidal activity, while electron-donating groups (e.g., 4-methylphenyl) enhance adulticidal effects .

Biological Activity

Methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the pyridoindole family, which has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3C_{23}H_{25}N_{3}O_{3}. Its structural representation can be summarized as follows:

  • Molecular Formula : C23H25N3O3C_{23}H_{25}N_{3}O_{3}
  • SMILES Notation : CC1=NC(=CC2=C1NC3=CC=CC=C32)CNCC4=CC(=C(C(=C4)OC)OC)OC
  • InChIKey : WCZUDWBNSKBQTH-UHFFFAOYSA-N

Antifilarial Activity

Research indicates that derivatives of pyrido[3,4-b]indoles exhibit significant antifilarial activity. A study evaluated various substituted compounds against Acanthoeilonema viteae, revealing that this compound demonstrated notable macrofilaricidal effects. Among several synthesized compounds, it was found that specific substitutions at positions 1 and 3 enhance activity against filarial infections .

The proposed mechanism of action involves the inhibition of specific enzymes critical for the survival and reproduction of parasitic organisms. The presence of methoxy groups in the structure is believed to play a role in enhancing lipophilicity and bioavailability, facilitating better interaction with target sites in the parasites .

Case Studies and Research Findings

StudyFindings
Antifilarial Screening This compound exhibited >90% macrofilaricidal activity against Acanthoeilonema viteae at doses of 50 mg/kg administered over five days .
Structure-Activity Relationship (SAR) The study highlighted that the presence of a carbomethoxy group at position 3 significantly enhances antifilarial activity. Compounds with aryl substituents at position 1 were particularly effective .
In Vitro Assays Additional assays demonstrated that related compounds influenced cellular growth and replication in various models, indicating broader pharmacological potential beyond antiparasitic activity .

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